IPI-549 - 1693758-51-8

IPI-549

Catalog Number: EVT-271826
CAS Number: 1693758-51-8
Molecular Formula: C30H24N8O2
Molecular Weight: 528.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

IPI-549, chemically known as Eganelisib, is a first-in-class, orally bioavailable, small molecule inhibitor of the gamma isoform of phosphoinositide-3-kinase (PI3K-γ). [ [], [] ] IPI-549 demonstrates high selectivity for PI3K-γ over other isoforms of PI3K and other kinases. [ [], [], [], [] ] This selectivity is crucial as PI3K-γ is predominantly expressed in leukocytes, particularly myeloid cells like macrophages, and plays a significant role in their development and function. [ [], [], [], [], [] ] Therefore, IPI-549 serves as a valuable tool for investigating the role of PI3K-γ in immune regulation and exploring its therapeutic potential in various diseases, particularly cancer and inflammatory diseases. [ [], [], [] ]

Synthesis Analysis

The synthesis of IPI-549 is described in detail in the publication "Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate." [ [] ] The synthesis involves a multistep process starting from commercially available materials and utilizes various chemical reactions, including amide bond formation, Suzuki coupling, and Buchwald-Hartwig amination, to arrive at the final compound.

Molecular Structure Analysis

The publication describing the discovery of IPI-549 also provides a detailed description of its molecular structure. [ [] ] IPI-549 is characterized by an isoquinolinone core structure, which is further substituted with various functional groups that contribute to its binding affinity and selectivity for PI3K-γ.

Chemical Reactions Analysis

While specific chemical reactions involving IPI-549 as a reactant are not extensively documented in the provided literature, its primary mode of action involves inhibiting the enzymatic activity of PI3K-γ. [ [], [] ] This inhibition likely occurs through competitive binding at the ATP-binding site of the kinase, preventing phosphorylation of downstream signaling molecules.

Mechanism of Action

IPI-549 exerts its biological effects by selectively inhibiting PI3K-γ, a crucial enzyme involved in various cellular processes within immune cells. [ [], [], [] ] PI3K-γ, primarily found in leukocytes, plays a key role in myeloid cell recruitment, migration, and polarization, particularly driving the differentiation of macrophages towards an immunosuppressive M2 phenotype. [ [], [], [], [], [] ] By inhibiting PI3K-γ, IPI-549 effectively disrupts the signaling pathways that lead to the development and function of these immunosuppressive cells. [ [], [], [], [] ] This disruption results in a shift towards a more immune-active tumor microenvironment characterized by a reduction in M2 macrophages, an increase in cytotoxic T-cell infiltration and activity, and enhanced anti-tumor immune responses. [ [], [], [], [], [], [] ]

Applications
  • Cancer Immunotherapy: IPI-549 exhibits potent antitumor activity in multiple murine syngeneic solid tumor models, including breast cancer, melanoma, and lung cancer. [ [], [], [], [], [], [], [], [], [], [] ] Its mechanism in this context involves reprogramming tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a more pro-inflammatory M1 phenotype, thereby enhancing anti-tumor immunity. [ [], [], [], [], [], [] ] IPI-549 also demonstrates synergistic effects with immune checkpoint inhibitors like anti-PD-1 and anti-CTLA-4, further promoting antitumor responses and improving survival in preclinical models. [ [], [], [], [], [], [], [], [], [], [], [], [], [] ] These findings have led to the clinical development of IPI-549 as a potential treatment for various cancers, either as monotherapy or in combination with other therapies. [ [], [], [], [] ]

  • Inflammatory Diseases: IPI-549 demonstrates efficacy in preclinical models of inflammatory diseases, including lung inflammation and bacterial and viral infections. [ [] ] Its ability to modulate macrophage polarization and dampen inflammatory responses suggests potential applications in treating conditions characterized by excessive inflammation. [ [], [] ]

Future Directions
  • Optimizing combination therapies: Further studies are needed to optimize the use of IPI-549 in combination with other anticancer agents, including chemotherapy, targeted therapy, and other immunotherapies. [ [], [], [], [], [], [] ] This includes identifying the optimal doses and schedules for maximizing therapeutic efficacy while minimizing potential side effects.
  • Identifying biomarkers of response: Predictive biomarkers are crucial for selecting patients most likely to benefit from IPI-549 treatment. [ [], [] ] Research is needed to identify such biomarkers, potentially focusing on the tumor microenvironment, immune cell populations, or specific genetic signatures.
  • Exploring applications in other diseases: Given its role in modulating macrophage function, IPI-549 holds potential for treating other diseases where macrophages play a pathogenic role, such as autoimmune diseases, fibrosis, and neurodegenerative diseases. [ [], [] ] Further research is needed to explore these therapeutic possibilities.

LY294002

  • Compound Description: LY294002 is a potent inhibitor of PI3K, targeting all class I isoforms as well as mTOR with equal potency. []
  • Relevance: LY294002 serves as a broad-spectrum PI3K inhibitor, in contrast to IPI-549, which exhibits high selectivity for the gamma isoform. [] This difference in selectivity profiles makes LY294002 useful for studying the effects of pan-PI3K inhibition compared to the targeted inhibition achieved by IPI-549.

A66

  • Compound Description: A66 is a PI3K inhibitor that displays a higher selectivity for the alpha isoform of PI3K. []
  • Relevance: A66 allows researchers to investigate the specific contributions of PI3K-alpha, as opposed to the PI3K-gamma inhibition achieved by IPI-549. []

TGX-221

  • Compound Description: TGX-221 is a PI3K inhibitor that demonstrates enhanced selectivity for the beta isoform of PI3K. []
  • Relevance: Similar to A66, TGX-221 is utilized to study the unique roles of PI3K-beta in comparison to IPI-549's focus on PI3K-gamma. []

AS-252424

  • Relevance: AS-252424 serves as a valuable tool for comparison with IPI-549 in studying PI3K-gamma inhibition. [] Differences in their activity profiles and downstream effects provide insights into the specific actions of each compound.

BYL-719

  • Compound Description: BYL-719 is a clinically approved, alpha-selective PI3K inhibitor. []
  • Relevance: BYL-719's clinical relevance and distinct isoform selectivity allow researchers to explore its potential for combination therapy with gamma-selective inhibitors like IPI-549, aiming for enhanced therapeutic benefits. []

Chlorin e6 (Ce6)

  • Compound Description: Chlorin e6 (Ce6) is a photosensitizer used in photodynamic therapy (PDT). Upon light activation, it generates reactive oxygen species (ROS) that can damage tumor cells. []
  • Relevance: Researchers have combined Ce6 with IPI-549 in a nanoparticle delivery system to enhance antitumor efficacy in breast cancer. [] The combination leverages the immunomodulatory effects of IPI-549 and the cytotoxic effects of PDT mediated by Ce6.

Temozolomide (TMZ)

  • Compound Description: Temozolomide (TMZ) is an alkylating agent commonly used in the treatment of malignant gliomas. []
  • Relevance: Preclinical studies have explored the combination of IPI-549 with TMZ and anti-PD-L1 antibodies to overcome treatment resistance in glioblastoma. [] This approach seeks to synergize the direct cytotoxic effects of TMZ with the immunomodulatory effects of IPI-549 and immune checkpoint inhibition.

Nivolumab

  • Compound Description: Nivolumab (Opdivo) is a PD-1 immune checkpoint inhibitor that blocks the interaction between PD-1 on immune cells and its ligand PD-L1 on tumor cells, thereby enhancing anti-tumor immune responses. [, , , , ]
  • Relevance: Numerous studies have investigated the combination of IPI-549 with nivolumab in various cancer types. [, , , , ] The rationale behind this combination lies in the potential of IPI-549 to reprogram the tumor microenvironment and enhance the efficacy of checkpoint inhibitors like nivolumab.

Pembrolizumab

  • Compound Description: Pembrolizumab is another PD-1 immune checkpoint inhibitor, similar in mechanism to nivolumab. []
  • Relevance: Preclinical and clinical studies have explored the combination of IPI-549 with pembrolizumab for the treatment of advanced solid tumors. [] The combination aims to enhance anti-tumor immunity by combining the immunomodulatory effects of IPI-549 with the immune checkpoint blockade of pembrolizumab.

Atezolizumab

  • Compound Description: Atezolizumab is a PD-L1 immune checkpoint inhibitor that binds to PD-L1, preventing its interaction with PD-1 and enhancing anti-tumor immune responses. []
  • Relevance: IPI-549 is being investigated in combination with atezolizumab and nab-paclitaxel as a first-line therapy for locally advanced or metastatic triple-negative breast cancer. [] The rationale for this triplet combination is based on the potential of IPI-549 to enhance the immune response to the approved doublet combination of atezolizumab and nab-paclitaxel.

11. Paclitaxel (PTX)* Compound Description: Paclitaxel (PTX) is a chemotherapy drug that interferes with cell division by disrupting microtubule function. []* Relevance: In a study focused on breast cancer, researchers developed an albumin nanoparticle called Nano-PI, which encapsulates IPI-549 and PTX. [] This combined delivery system aimed to enhance the delivery of both drugs to lymph nodes and tumors, enhancing their therapeutic efficacy.

12. Cyclophosphamide* Compound Description: Cyclophosphamide is a chemotherapy drug that belongs to the alkylating agent class and is used to treat various cancers. []* Relevance: Researchers have explored the combination of IPI-549 with cyclophosphamide and anti-PD-1 or anti-PD-L1 antibodies as a potential treatment strategy for triple-negative breast cancer. [] This combination therapy seeks to exploit both the direct cytotoxic effects of chemotherapy and the immunomodulatory benefits of IPI-549 and immune checkpoint inhibitors.

Properties

CAS Number

1693758-51-8

Product Name

IPI-549

IUPAC Name

2-amino-N-[(1S)-1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Molecular Formula

C30H24N8O2

Molecular Weight

528.6 g/mol

InChI

InChI=1S/C30H24N8O2/c1-19(34-29(39)26-27(31)35-37-15-7-14-32-28(26)37)24-16-22-9-6-8-21(13-12-20-17-33-36(2)18-20)25(22)30(40)38(24)23-10-4-3-5-11-23/h3-11,14-19H,1-2H3,(H2,31,35)(H,34,39)/t19-/m0/s1

InChI Key

XUMALORDVCFWKV-IBGZPJMESA-N

SMILES

CC(C1=CC2=C(C(=CC=C2)C#CC3=CN(N=C3)C)C(=O)N1C4=CC=CC=C4)NC(=O)C5=C6N=CC=CN6N=C5N

Solubility

Soluble in DMSO

Synonyms

IPI-549; IPI 549; IPI549.

Canonical SMILES

CC(C1=CC2=C(C(=CC=C2)C#CC3=CN(N=C3)C)C(=O)N1C4=CC=CC=C4)NC(=O)C5=C6N=CC=CN6N=C5N

Isomeric SMILES

C[C@@H](C1=CC2=C(C(=CC=C2)C#CC3=CN(N=C3)C)C(=O)N1C4=CC=CC=C4)NC(=O)C5=C6N=CC=CN6N=C5N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.